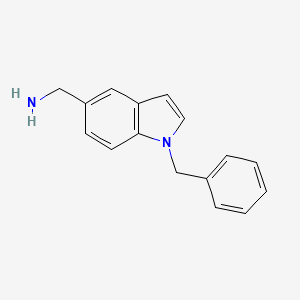

(1-Benzyl-1H-indol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylindol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,11-12,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASZNBSTUIOIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659669 | |

| Record name | 1-(1-Benzyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887583-42-8 | |

| Record name | 1-(1-Benzyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine

This guide provides a comprehensive overview of a primary synthetic pathway for (1-Benzyl-1H-indol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from 5-cyanoindole, involving N-benzylation followed by nitrile reduction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the protection of the indole nitrogen with a benzyl group, followed by the reduction of the nitrile functional group at the C5 position to the desired primary amine.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 1-Benzyl-1H-indole-5-carbonitrile

The initial step in the synthesis is the N-alkylation of 5-cyanoindole with benzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby facilitating nucleophilic attack on the benzyl halide.[1] Common bases for this transformation include sodium hydride or potassium hydroxide.[2] The use of potassium hydroxide in dimethyl sulfoxide (DMSO) is a well-established method for the N-alkylation of indoles.[3]

Experimental Protocol

-

A flask is charged with dimethyl sulfoxide (DMSO) and freshly crushed potassium hydroxide pellets. The mixture is stirred at room temperature for approximately 5 minutes.[3]

-

5-Cyanoindole is then added to the mixture, and stirring is continued for an additional 45 minutes to ensure the formation of the indole anion.[3]

-

Benzyl bromide is subsequently added to the reaction mixture.[3]

-

The reaction is stirred for another 45 minutes at room temperature.[3]

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether. The combined organic layers are washed with water, dried over an anhydrous salt (e.g., calcium chloride), and the solvent is removed under reduced pressure.[3]

-

The crude product can be further purified by distillation or recrystallization to yield pure 1-benzyl-1H-indole-5-carbonitrile.[3]

Quantitative Data for N-Benzylation

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 5-Cyanoindole | 1.0 eq | Starting material. |

| Potassium Hydroxide | ~4.0 eq | A strong base is used to form the indole anion.[1][3] |

| Benzyl Bromide | 2.0 eq | Alkylating agent.[3] |

| Solvent | DMSO | A polar aprotic solvent is ideal for this reaction.[3] |

| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature.[3] |

| Reaction Time | ~1.5 hours | Total reaction time before workup.[3] |

| Typical Yield | 85-90% | Based on similar N-benzylation of indole.[3] |

Step 2: Synthesis of this compound

The final step is the reduction of the nitrile group in 1-benzyl-1H-indole-5-carbonitrile to a primary amine. This transformation can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent highly effective for the conversion of nitriles to primary amines.[4][5] The reaction is typically performed in an anhydrous ethereal solvent, followed by an acidic workup to protonate the resulting amine.[4]

Alternatively, catalytic hydrogenation using catalysts such as palladium, platinum, or Raney nickel can also be employed for this reduction.[6][7] This method is often preferred in industrial settings due to the high cost and handling requirements of LiAlH₄.[6]

Experimental Protocol (Using LiAlH₄)

-

In a dry flask under an inert atmosphere, a solution of 1-benzyl-1H-indole-5-carbonitrile in a dry, non-aqueous solvent like dry ether is prepared.

-

Lithium aluminum hydride (LiAlH₄) is carefully added to the solution. The reaction is typically exothermic and may require cooling.

-

The mixture is stirred, often under reflux, until the reaction is complete (monitored by TLC or other analytical methods).

-

The reaction is then carefully quenched by the sequential addition of water and an aqueous base solution (e.g., NaOH) or by using an acidic workup.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.

-

The combined organic extracts are dried over an anhydrous salt, and the solvent is evaporated to yield the crude this compound.

-

The product can be further purified by column chromatography or other suitable techniques.

Quantitative Data for Nitrile Reduction

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 1-Benzyl-1H-indole-5-carbonitrile | 1.0 eq | The substrate for reduction. |

| Lithium Aluminum Hydride (LiAlH₄) | Excess | A powerful reducing agent for nitriles.[4][5] |

| Solvent | Dry Ether | Anhydrous conditions are crucial.[6] |

| Temperature | Reflux | To ensure the reaction goes to completion. |

| Workup | Dilute Acid | To protonate the amine and hydrolyze the aluminum salts.[4][6] |

| Typical Yield | High | LiAlH₄ reductions of nitriles are generally high-yielding. |

Summary

The synthesis of this compound can be reliably performed in two high-yielding steps from 5-cyanoindole. The initial N-benzylation provides the key intermediate, 1-benzyl-1H-indole-5-carbonitrile, which is then subjected to reduction to afford the final primary amine. The protocols described herein are based on well-established chemical transformations and can be adapted by skilled researchers to meet specific laboratory or industrial requirements. The choice of reducing agent in the final step may be guided by factors such as scale, cost, and available equipment.

References

- 1. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. studymind.co.uk [studymind.co.uk]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (1-Benzyl-1H-indol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzyl-1H-indol-5-yl)methanamine is a derivative of the indole scaffold, a core structure in numerous biologically active compounds. The indole ring system is a crucial pharmacophore, and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a benzyl group at the N1 position and a methanamine group at the C5 position of the indole ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This technical guide provides a comprehensive overview of the available data on the physicochemical properties, a detailed potential synthetic route, and general characterization methodologies for this compound.

Physicochemical Properties

Table 1: Physicochemical Data of (1H-indol-5-yl)methanamine

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | PubChem[1] |

| Molecular Weight | 146.19 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Table 2: Predicted Physicochemical Data for 1-Benzyl-1H-indol-5-ylamine

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂ | ChemicalBook[2] |

| Molecular Weight | 222.29 g/mol | ChemicalBook[2] |

| Boiling Point | 447.0±28.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.13±0.1 g/cm³ (Predicted) | ChemicalBook[2] |

It is important to note that the properties in Table 2 are for an amine analog and are predicted, not experimentally determined. The methanamine group in the target compound will likely influence these values.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not explicitly detailed in the literature. However, a plausible synthetic route can be designed based on established methods for the N-benzylation of indoles and the synthesis of aminomethylindoles. The following proposed multi-step synthesis is illustrative.

Proposed Synthesis of this compound

This proposed synthesis involves two main stages: the N-benzylation of a suitable indole precursor followed by the formation of the methanamine group.

Step 1: N-Benzylation of 5-Cyanoindole

This step is based on the general procedure for N-alkylation of indoles.

-

Materials: 5-Cyanoindole, Benzyl bromide, Sodium hydride (NaH) or Potassium hydroxide (KOH), and Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-cyanoindole in anhydrous DMF, add sodium hydride (or powdered potassium hydroxide) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the indolide anion.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-benzyl-1H-indole-5-carbonitrile.

-

Step 2: Reduction of 1-Benzyl-1H-indole-5-carbonitrile to this compound

This step involves the reduction of the nitrile group to a primary amine.

-

Materials: 1-Benzyl-1H-indole-5-carbonitrile, Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂, and anhydrous Tetrahydrofuran (THF) or ethanol.

-

Procedure (using LiAlH₄):

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 1-benzyl-1H-indole-5-carbonitrile in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or crystallization if necessary.

-

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons in the indole ring, the benzyl group, and the methanamine moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its molecular formula.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₆H₁₆N₂.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretching of the amine and the aromatic C-H stretching.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis and characterization is presented below.

Caption: Proposed synthetic and characterization workflow for this compound.

Biological Context and Potential Applications

While specific biological data for this compound is lacking, the broader class of N-benzyl-indole derivatives has been investigated for a variety of therapeutic applications. These compounds have shown promise as:

-

Anticancer Agents: Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: The indole scaffold is present in many natural and synthetic compounds with antibacterial and antifungal properties.

-

Enzyme Inhibitors: N-substituted indoles have been explored as inhibitors for various enzymes implicated in disease pathways.

The presence of the benzyl group can enhance lipophilicity, potentially improving cell permeability and oral bioavailability. The primary amine of the methanamine group provides a site for further functionalization or for forming key interactions with biological targets. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

(1-Benzyl-1H-indol-5-yl)methanamine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of (1-Benzyl-1H-indol-5-yl)methanamine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. This guide consolidates available data on its chemical identity, and molecular structure. Due to the limited publicly available information on this specific compound, this guide also outlines a plausible synthetic approach based on established chemical principles for related indole derivatives.

Chemical Identity and Properties

This compound is a derivative of indole, a common scaffold in pharmacologically active compounds. The presence of the benzyl group at the N1 position and the methanamine group at the C5 position suggests its potential as an intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 887583-42-8 | Alfa Chemistry[1], Chemicalbook[2] |

| Molecular Formula | C₁₆H₁₆N₂ | AppChem[3] |

| Molecular Weight | 236.31 g/mol | Alfa Chemistry |

Molecular Structure

The molecular structure of this compound consists of a central indole ring system. A benzyl group is attached to the nitrogen atom (position 1) of the indole ring, and a methanamine (-CH₂NH₂) group is attached to position 5 of the indole ring.

Figure 1: Molecular Structure of this compound

Potential Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

Step 1: N-Benzylation of 1H-Indole-5-carbonitrile

The first step would involve the N-alkylation of 1H-indole-5-carbonitrile with a benzylating agent such as benzyl bromide in the presence of a suitable base (e.g., sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF). This reaction selectively introduces the benzyl group onto the nitrogen of the indole ring.

Step 2: Reduction of the Nitrile Group

The resulting 1-Benzyl-1H-indole-5-carbonitrile would then undergo reduction of the nitrile group to a primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF), followed by an aqueous workup. Alternatively, catalytic hydrogenation (e.g., using hydrogen gas with a Raney nickel or palladium catalyst) could also be employed for this transformation.

Potential Applications in Research and Drug Development

Indole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The structural motifs present in this compound suggest it could serve as a valuable building block for the synthesis of:

-

Serotonin Receptor Agonists/Antagonists: The indole core is structurally related to serotonin, making it a key scaffold for targeting various serotonin receptor subtypes.

-

Enzyme Inhibitors: The amine functionality can be further derivatized to interact with the active sites of various enzymes.

-

Antimicrobial or Antiviral Agents: Modified indole derivatives have shown promise as antimicrobial and antiviral compounds.

Conclusion

This compound, identified by CAS number 887583-42-8, represents a chemical entity with considerable potential for further exploration in the fields of synthetic and medicinal chemistry. While detailed experimental data and biological activity studies are currently limited in the public literature, its structure provides a foundation for the design and synthesis of novel therapeutic agents. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its chemical and biological properties. Researchers and drug development professionals are encouraged to consider this compound as a versatile intermediate for the creation of new molecular entities with therapeutic potential.

References

The Diverse Biological Activities of 1-Benzyl-Indole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The introduction of a benzyl group at the 1-position of the indole ring has given rise to a class of derivatives with a remarkable spectrum of biological activities. This technical guide provides an in-depth analysis of the multifaceted pharmacological properties of 1-benzyl-indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory effects. Quantitative data from key studies are summarized, detailed experimental protocols for hallmark assays are provided, and crucial cellular pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this promising class of compounds.

Anticancer Activity: Targeting Proliferation and Angiogenesis

1-benzyl-indole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

A notable target for this class of compounds is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Several 1-benzyl-5-bromoindolin-2-one derivatives have been synthesized and shown to be effective inhibitors of VEGFR-2. For instance, compounds bearing a 4-arylthiazole moiety have demonstrated significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values in the low micromolar range.[1] Specifically, 4-arylthiazole-bearing derivatives have shown potent activity against MCF-7 cells, with IC50 values as low as 2.93 µM.[1]

Furthermore, a novel indole-3-carbinol derivative, 1-benzyl-I3C, has displayed significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to its parent compound. This derivative was found to be approximately 1000-fold more potent in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells, with an IC50 of 0.05 µM.[2] Other studies have reported on 1-(5-substituted-1H-indol-3-yl)-3-(p-substituted-benzyl) prop-2-en-1-one derivatives, with some compounds showing potent anticancer activity against human colorectal cells (HCT-116) with IC50 values as low as 10.70 μM.[3]

Quantitative Anticancer Data

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| 1-Benzyl-5-bromoindolin-2-one derivatives | MCF-7 (Breast) | 2.93 - 7.17 µM | [1] |

| A-549 (Lung) | 9.57 - 12.20 µM | [1] | |

| 1-Benzyl-indole-3-carbinol (1-benzyl-I3C) | MCF-7 (Breast) | 0.05 µM | [2] |

| MDA-MB-231 (Breast) | ~0.05 µM | [2] | |

| 1-(5-Substituted-1H-indol-3-yl)-3-(p-substituted-benzyl) prop-2-en-1-one | HCT-116 (Colorectal) | 10.70 - 553.94 µM | [3] |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | Average IC50 of 2 µM for the most potent compound | [4] |

| 2-Chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian Cancer Xenografts (in vivo) | 100.0 ± 0.3 % tumor growth suppression | [5][6] |

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1-benzyl-indole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr)4:1), and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that quantify the remaining ATP (e.g., Kinase-Glo®).

-

IC50 Determination: Calculate the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.

Antimicrobial and Antiviral Activity

The structural versatility of 1-benzyl-indole derivatives has also led to the discovery of compounds with significant antimicrobial and antiviral properties.

Antibacterial and Antifungal Activity

Several studies have demonstrated the efficacy of these compounds against a range of bacterial and fungal pathogens. For example, certain 3-heterocyclic indole derivatives synthesized from 1-benzyl-3-bromoacetyl indole have shown notable activity against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus.[5][7] Specifically, 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines were among the most active compounds.[5][6] Against the fungal pathogen Candida albicans, 2-chloro-3-(1-substituted indol-3-yl)quinoxalines were found to be the most potent.[5][6] Another study highlighted that silver(I) complexes with 2-chloro-3-(1-benzylindol-3-yl)quinoxaline exhibited broad-spectrum action against multi-drug-resistant bacteria, with a notable MIC value of 8 µg/mL against Proteus morganii.[7]

Quantitative Antimicrobial Data

| Compound Class | Microorganism | Activity (MIC) | Reference |

| 2-Chloro-3-(1-benzylindol-3-yl)quinoxaline Silver(I) Complex | Proteus morganii | 8 µg/mL | [7] |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine | Candida albicans | Most active of tested compounds | [8] |

| Indole-thiadiazole and Indole-triazole derivatives | Bacillus subtilis | 3.125 µg/mL | [9] |

Experimental Protocols

Agar Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Compound Addition: Add a defined volume of the 1-benzyl-indole derivative solution into the wells.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Antiviral Activity

1-benzyl-indole analogues have been identified as a novel series of human immunodeficiency virus (HIV) integrase inhibitors.[10] One of the most potent congeners, CHI/1043, inhibited the replication of HIV-1(IIIB) in MT-4 cells with a 50% effective concentration (EC50) of 0.60 μM. This compound was also found to be active against HIV-2 and SIV(MAC251).[10] Time-of-addition experiments confirmed that these compounds interfere with the viral replication cycle at the stage of retroviral integration.[10]

More recently, with the emergence of the COVID-19 pandemic, research has focused on the potential of these derivatives against SARS-CoV-2. N-benzyl indole derivatives have been identified as inhibitors of the SARS-CoV-2 nsp13 helicase, an enzyme crucial for viral replication. These compounds were active against both the unwinding and ATPase activities of nsp13, with IC50 values under 30 µM, and were shown to block viral replication without significant cytotoxicity.[11]

Quantitative Antiviral Data

| Compound | Virus | Target | Activity (EC50 / IC50) | Reference |

| CHI/1043 | HIV-1 (IIIB) | Integrase | EC50 = 0.60 µM | |

| N-benzyl indole derivatives | SARS-CoV-2 | nsp13 Helicase | IC50 < 30 µM | [11] |

| Fluoro N-benzyl-substituted indole | HIV-1 (WT) | Integrase | IC50 = 0.2 µM | [12] |

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

-

Reaction Mixture: Prepare a reaction mixture containing the HIV-1 integrase enzyme, a labeled donor DNA substrate mimicking the viral DNA end, and the test compound.

-

Incubation: Incubate the mixture to allow for the processing of the donor DNA by the integrase.

-

Target DNA Addition: Add a target DNA substrate.

-

Strand Transfer Reaction: Allow the strand transfer reaction to proceed.

-

Product Detection: Separate the reaction products by gel electrophoresis and quantify the amount of strand transfer product. The reduction in product formation in the presence of the compound indicates inhibition.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. 1-benzyl-indole derivatives have demonstrated promising anti-inflammatory potential by targeting key inflammatory mediators.

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, the precursor to pro-inflammatory prostaglandins and leukotrienes. Systematic structural variations of an initial hit compound led to the development of 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid derivatives with submicromolar activity against cPLA2α.[13] The most potent compounds in this series exhibited IC50 values of approximately 0.07 µM.[13]

Another key target in inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). A study on 5-(1-Benzyl-1H-[5][7][13]triazol-4-yl)-4-phenyl-4H-[5][6][7]triazole-3-thiol derivatives revealed that some of these compounds could significantly inhibit the expression of interleukin-6 (IL-6), a pro-inflammatory cytokine, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[14]

Quantitative Anti-inflammatory Data

| Compound Class | Target | Activity (IC50) | Reference |

| 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid derivatives | cPLA2α | ~0.07 µM | [13] |

Experimental Protocols

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 1-benzyl-indole derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the nitric oxide production.

Conclusion

The 1-benzyl-indole scaffold has proven to be a highly fruitful template for the design and discovery of novel therapeutic agents with a wide array of biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The presented quantitative data, detailed experimental protocols, and visual representations of key pathways offer a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds. Future research should continue to focus on elucidating the precise molecular mechanisms of action, improving the pharmacokinetic profiles, and conducting in vivo studies to translate the in vitro potency of these derivatives into clinically effective treatments.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 4. ATPase-dependent duplex nucleic acid unwinding by SARS-CoV-2 nsP13 relies on facile binding and translocation along single-stranded nucleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchhub.com [researchhub.com]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hereditybio.in [hereditybio.in]

- 14. pubs.acs.org [pubs.acs.org]

potential therapeutic targets of (1-Benzyl-1H-indol-5-yl)methanamine

An In-depth Technical Guide on the Potential Therapeutic Targets of (1-Benzyl-1H-indol-5-yl)methanamine and Related 1-Benzyl-Indole Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific therapeutic targets for this compound have not been extensively documented in publicly available research, the broader class of 1-benzyl-indole derivatives has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across multiple therapeutic areas. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound class, with a primary focus on two well-documented areas: inflammation, through the inhibition of cytosolic phospholipase A2α (cPLA2α), and oncology, through various anticancer mechanisms. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and relevant signaling pathways to guide further research and drug development efforts.

Introduction: The 1-Benzyl-Indole Scaffold

The indole nucleus is a versatile heterocyclic structure found in numerous biologically active compounds. The addition of a benzyl group at the N-1 position of the indole ring often enhances the lipophilicity and can significantly influence the compound's interaction with biological targets. This modification has led to the discovery of potent and selective inhibitors and modulators of various enzymes and receptors. This guide explores the therapeutic landscape of 1-benzyl-indole derivatives, providing a foundation for investigating the specific potential of this compound.

Potential Therapeutic Target: Cytosolic Phospholipase A2α (cPLA2α) in Inflammation

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is subsequently metabolized to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. Inhibition of cPLA2α represents a promising strategy for the development of novel anti-inflammatory drugs. Several 1-benzyl-indole derivatives have been identified as potent inhibitors of cPLA2α.

Quantitative Data: cPLA2α Inhibition by 1-Benzyl-Indole Derivatives

The following table summarizes the inhibitory activity of representative 1-benzyl-indole analogs against cPLA2α. It is important to note that these are analogs and not the specific compound this compound.

| Compound ID | Structure | Target | Assay Type | IC50 (µM) | Reference |

| CDIBA | 4-[2-[5-Chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]ethoxy]benzoic acid | cPLA2α | in vitro activity assay | Not specified | [1] |

| AVX001 | Thiazolyl ketone derivative | cPLA2α | HaCaT cell viability | 8.5 | [2] |

| AVX002 | 2-oxoamide derivative | cPLA2α | Multiple Myeloma Cell Viability | ~5-20 | [1] |

| AVX420 | Thiazolyl ketone derivative | cPLA2α | Multiple Myeloma Cell Viability | ~2.5-10 | [1] |

Signaling Pathway: cPLA2α in Inflammation

The activation of cPLA2α is a key step in the inflammatory signaling cascade. Upon cellular stimulation by various inflammatory signals, intracellular calcium levels rise, leading to the translocation of cPLA2α to the membrane. There, it is phosphorylated by MAP kinases (e.g., ERK1/2), which enhances its catalytic activity to release arachidonic acid.

Experimental Protocol: cPLA2α Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against cPLA2α using a cell-based arachidonic acid release assay.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

[³H]-Arachidonic Acid

-

Test compound (e.g., a 1-benzyl-indole derivative)

-

Epidermal Growth Factor (EGF) or other suitable stimulant

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling:

-

Seed HaCaT cells in 24-well plates and grow to confluency.

-

Label the cells by incubating with [³H]-Arachidonic Acid (0.5 µCi/mL) in serum-free medium for 24 hours.

-

-

Compound Treatment:

-

Wash the cells to remove unincorporated [³H]-Arachidonic Acid.

-

Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

-

-

Stimulation:

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 1 hour to induce arachidonic acid release.

-

-

Measurement:

-

Collect the supernatant from each well.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

-

Potential Therapeutic Target: Anticancer Activity

The 1-benzyl-indole scaffold is present in a variety of compounds that exhibit potent antiproliferative and cytotoxic effects against a range of cancer cell lines. The mechanisms of action are diverse and include inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.

Quantitative Data: Anticancer Activity of 1-Benzyl-Indole Derivatives

The following table summarizes the in vitro anticancer activity of several 1-benzyl-indole analogs.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 1-benzyl-I3C | MCF-7 (Breast) | DNA Synthesis Inhibition | 0.05 | [3] |

| 1-benzyl-I3C | MDA-MB-231 (Breast) | Growth Inhibition | 0.05 | [4] |

| Compound 5b | T-47D (Breast) | Anti-proliferative | 5.11 ± 0.16 | [5] |

| Compound 5f | T-47D (Breast) | Anti-proliferative | 4.69 ± 0.51 | [5] |

| Compound 5j | MDA-MB-231 (Breast) | Anti-proliferative | 22.6 ± 0.1 | [6] |

| Compound 5o | MDA-MB-231 (Breast) | Anti-proliferative | 19.6 ± 0.5 | [6] |

| Indole Chalcone SBS3 | HCT-116 (Colorectal) | MTT Assay | 10.70 | [7] |

| Indole Chalcone SBS4 | HCT-116 (Colorectal) | MTT Assay | Potent (value not specified) | [7] |

Experimental Workflow: Anticancer Drug Screening

The following diagram illustrates a general workflow for screening and characterizing the anticancer potential of novel compounds like this compound.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the untreated control.

-

Determine the IC50 value by plotting cell viability against the compound concentration.

-

Other Potential Therapeutic Targets

Beyond inflammation and cancer, the 1-benzyl-indole scaffold has been implicated in other biological activities, suggesting a broader therapeutic potential. These include:

-

Antiplatelet Aggregation: Some N-arylmethyl substituted indole derivatives have shown inhibitory effects on platelet aggregation.

-

Synthetic Cannabinoid Receptor Agonism: At least one 1-benzyl-indole derivative has been identified as a synthetic cannabinoid receptor agonist.

-

Tyrosinase Inhibition: 1-benzyl-indole hybrid thiosemicarbazones have been investigated as potential tyrosinase inhibitors for dermatological applications.

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, the extensive research on the 1-benzyl-indole class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of anti-inflammatory and anticancer drug discovery.

Future research should focus on:

-

Synthesis and in vitro screening: this compound should be synthesized and screened against a panel of targets, including cPLA2α and a diverse set of cancer cell lines.

-

Structure-Activity Relationship (SAR) studies: Systematic modifications of the this compound structure can help to identify key pharmacophoric features and optimize potency and selectivity.

-

Mechanism of action studies: For any confirmed activities, detailed mechanistic studies should be undertaken to elucidate the precise molecular targets and signaling pathways involved.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in unlocking the therapeutic potential of this compound and the broader class of 1-benzyl-indole derivatives.

References

- 1. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel bis(indolyl)-tetrazine derivatives as anti-breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 7. jchr.org [jchr.org]

An In-depth Technical Guide on the Mechanism of Action of Indole-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of indole-based kinase inhibitors, a prominent class of molecules in targeted drug discovery. It covers their interaction with kinase enzymes, the signaling pathways they modulate, quantitative data on their activity, and the experimental protocols used for their characterization.

Introduction: The Role of Kinases and the Indole Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues on substrate proteins.[1] This process regulates a vast array of cellular functions, including proliferation, differentiation, migration, and apoptosis.[1][2] Dysregulation of kinase activity, often due to overexpression or mutation, is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3]

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including kinases.[2][4] Its versatile structure can be readily modified to achieve high potency and selectivity, and it is a core component of numerous approved and investigational kinase inhibitors, such as sunitinib and nintedanib.[5][6]

Core Mechanism of Action

The majority of indole-based kinase inhibitors function as ATP-competitive inhibitors . The catalytic domain of all kinases contains a highly conserved ATP-binding pocket. These inhibitors are designed to mimic the adenine moiety of ATP, allowing them to bind within this pocket and prevent the binding of the natural substrate, ATP. This blocks the phosphotransfer reaction, thereby inhibiting the kinase's activity and disrupting the downstream signaling cascade.

Key interactions between the indole scaffold and the kinase active site often include:

-

Hydrogen Bonding: The indole nitrogen and other strategically placed functional groups on the scaffold form crucial hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. This interaction is a primary anchor for the inhibitor within the active site.[7]

-

Hydrophobic Interactions: The aromatic rings of the indole structure occupy hydrophobic pockets within the ATP-binding site, contributing to the overall binding affinity.

-

Van der Waals Forces: Additional favorable interactions with surrounding amino acid residues further stabilize the inhibitor-kinase complex.

The specific substitutions on the indole ring are critical for determining the inhibitor's potency and selectivity for a particular kinase or kinase family.[4] By modifying these substituents, medicinal chemists can fine-tune the inhibitor's interactions with the unique features of the target kinase's active site, leading to improved efficacy and reduced off-target effects.

Targeted Signaling Pathways

Indole-based inhibitors have been developed to target a multitude of kinase-driven signaling pathways implicated in cancer and other diseases. Below are diagrams of some of the most significant pathways.

Caption: EGFR Signaling Pathway Inhibition.

Caption: VEGFR Signaling Pathway Inhibition.

Quantitative Data of Indole-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% under defined experimental conditions.[8] The Ki value is the dissociation constant for the binding of the inhibitor to the enzyme and is a measure of binding affinity.[9] Below is a summary of reported IC50 values for several indole-based kinase inhibitors.

| Compound/Drug | Target Kinase(s) | IC50 (nM) | Reference(s) |

| Sunitinib | VEGFR-2 | 100 | [10] |

| PDGFR-β | - | [5][6] | |

| Nintedanib | VEGFR-1, -2, -3 | - | [6] |

| PDGFR-α, -β | - | [6] | |

| FGFR-1, -2, -3 | - | [6] | |

| Compound 16 | EGFR | 34.1 | [5] |

| Compound 5 | VEGFR-2 | 44 | [10] |

| Compound 15c | VEGFR | 117 | [3] |

| FGFR1 | 1287 | [3] | |

| RET | 1185 | [3] | |

| Compound 30 | - (Bcl-2 inhibitor) | 730 (A549 cells) | [5] |

| 830 (MCF-7 cells) | [5] |

Note: Some values are reported as activity against cell lines rather than specific kinases. A dash (-) indicates that the compound is a known inhibitor, but a specific IC50 value was not provided in the cited sources.

Experimental Protocols for Characterization

A multi-step process is employed to discover and characterize indole-based kinase inhibitors, involving biochemical, biophysical, and cell-based assays.[11]

Caption: Experimental Workflow for Kinase Inhibitor Development.

5.1. Biochemical Kinase Activity Assays

These assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor to determine potency (IC50).[11]

-

Objective: To quantify the inhibition of kinase phosphotransferase activity.

-

General Protocol (Homogeneous Time-Resolved Fluorescence - HTRF): [12]

-

Reagent Preparation: Prepare solutions of the purified kinase enzyme, a biotinylated substrate peptide, ATP, and the indole-based inhibitor at various concentrations.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at a controlled temperature for a specific time (e.g., 60 minutes).

-

Detection: Stop the reaction and add detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody (donor fluorophore) and streptavidin-XL665 (acceptor fluorophore).

-

Signal Measurement: After another incubation period, read the plate on a TR-FRET compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

-

Data Analysis: The ratio of the 665 nm to 620 nm signals is proportional to the amount of phosphorylated substrate. Plot the signal ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

5.2. Cell-Based Assays

These assays evaluate the inhibitor's effect in a more biologically relevant context.

-

Objective: To assess the inhibitor's ability to suppress cell proliferation and inhibit the target kinase within the cell.

-

Protocol (MTT Assay for Cell Viability): [6]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the indole-based inhibitor for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

-

Protocol (Western Blot for Target Inhibition):

-

Cell Treatment: Treat cells with the inhibitor for a short period (e.g., 1-2 hours).

-

Lysis: Lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-p-EGFR) and the total form of the kinase.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the phosphorylated kinase signal relative to the total kinase indicates target inhibition.

-

5.3. Biophysical Binding Assays

These techniques confirm the direct binding of the inhibitor to the target kinase and determine binding kinetics.

-

Objective: To measure the binding affinity (KD) and kinetics (kon, koff) of the inhibitor-kinase interaction.

-

Protocol (Surface Plasmon Resonance - SPR): [11]

-

Immobilization: Covalently immobilize the purified kinase onto the surface of a sensor chip.

-

Binding: Flow a series of concentrations of the indole-based inhibitor across the sensor surface.

-

Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the inhibitor binding to the immobilized kinase. This generates a sensorgram showing the association and dissociation phases.

-

Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD), where KD = koff/kon.

-

Conclusion

Indole-based kinase inhibitors represent a highly successful and versatile class of therapeutic agents. Their mechanism of action is primarily centered on competitive inhibition at the ATP-binding site of target kinases, a process governed by specific hydrogen bonding and hydrophobic interactions. The continued exploration of the indole scaffold, guided by quantitative biochemical and cell-based assays, promises to yield novel inhibitors with improved potency and selectivity, further expanding their therapeutic impact on cancer and other kinase-driven diseases.

References

- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. reactionbiology.com [reactionbiology.com]

- 12. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive In Vitro Screening Protocol and Analysis for (1-Benzyl-1H-indol-5-yl)methanamine

Disclaimer: This document provides a representative in-depth technical guide for the preliminary in vitro screening of (1-Benzyl-1H-indol-5-yl)methanamine. As there is no publicly available in vitro data for this specific compound, the quantitative results presented herein are hypothetical and derived from published data on structurally related indole derivatives. The experimental protocols are based on standard in vitro screening methodologies.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The 1-benzyl-indole moiety, in particular, has been explored for its potential in developing anticancer, anti-inflammatory, and antimicrobial agents. This guide outlines a representative preliminary in vitro screening cascade for a novel derivative, this compound, to assess its potential as a therapeutic agent. The screening funnel is designed to evaluate its cytotoxic effects, its interaction with a representative G-protein coupled receptor, and its potential to inhibit a key enzyme class in signal transduction.

In Vitro Screening Workflow

A logical workflow is essential for the efficient evaluation of a new chemical entity. The proposed initial screening for this compound would follow a tiered approach, starting with a general assessment of cytotoxicity, followed by more specific target-based assays.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments.

This assay assesses the effect of the compound on cell viability by measuring the metabolic activity of cells.[1][2][3][4]

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

This compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

The culture medium is removed from the wells, and 100 µL of the medium containing the test compound at different concentrations is added. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

The plates are incubated for 48 hours.

-

After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

This assay measures the affinity of the compound for a specific receptor, in this hypothetical case, a serotonin receptor, which is a common target for indole derivatives.[5][6][7][8]

-

Membrane Preparation: Membranes from cells expressing the target receptor (e.g., 5-HT1A) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the unlabeled test compound, this compound.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

The plates are incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from a competition curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Given that many indole derivatives are known to be kinase inhibitors, a representative kinase inhibition assay is included.[9][10][11][12]

-

Assay Principle: A common format for kinase assays is a fluorescence-based assay that measures the phosphorylation of a substrate.

-

Assay Procedure:

-

The assay is conducted in a 96- or 384-well plate.

-

The reaction mixture includes the target kinase, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, a detection reagent is added that specifically recognizes the phosphorylated substrate. This can be an antibody-based detection system coupled with a fluorescent reporter.

-

The fluorescence signal is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a control reaction with no inhibitor. The IC50 value is determined from the dose-response curve of percentage inhibition versus compound concentration.

Data Presentation

The following tables summarize the hypothetical in vitro screening data for this compound.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 15.2 |

| A549 (Lung Cancer) | 28.5 |

| MCF-7 (Breast Cancer) | 12.8 |

Table 2: Receptor Binding Affinity of this compound

| Target Receptor | Radioligand | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | 85 |

| 5-HT2A | [3H]Ketanserin | >1000 |

Table 3: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| EGFR | 250 |

| VEGFR2 | 450 |

| SRC | >5000 |

Visualization of a Potential Signaling Pathway

Many indole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinase (RTK) signaling pathways. The diagram below illustrates a simplified generic RTK signaling cascade that could be a potential target for this compound.[13]

Conclusion

This technical guide outlines a representative preliminary in vitro screening of this compound. The hypothetical data suggests that the compound exhibits moderate cytotoxic activity against several cancer cell lines, a modest affinity for the 5-HT1A receptor, and notable inhibitory activity against EGFR and VEGFR2 kinases. These illustrative results would warrant further investigation, including broader kinase profiling and structure-activity relationship (SAR) studies, to optimize its potency and selectivity as a potential therapeutic candidate. The provided protocols and workflows serve as a foundational framework for the initial in vitro evaluation of novel indole derivatives.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor-Ligand Binding Assays [labome.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (1-Benzyl-1H-indol-5-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of the compound (1-Benzyl-1H-indol-5-yl)methanamine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis, offering insights into the expected spectral properties of this compound and detailed protocols for its empirical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are derived from the known spectral characteristics of the 1-benzylindole moiety and the methanamine group, as well as from published data for analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | s | 1H | H-4 |

| ~7.30-7.20 | m | 5H | Benzyl-Ar-H |

| ~7.15 | d | 1H | H-7 |

| ~7.10 | d | 1H | H-2 |

| ~7.05 | dd | 1H | H-6 |

| ~6.50 | d | 1H | H-3 |

| ~5.30 | s | 2H | N-CH₂-Ph |

| ~3.90 | s | 2H | C-CH₂-NH₂ |

| ~1.50 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | Benzyl-C1' |

| ~136.5 | C-7a |

| ~132.0 | C-5 |

| ~129.0 | Benzyl-C3'/C5' |

| ~128.8 | C-3a |

| ~128.0 | Benzyl-C4' |

| ~127.0 | Benzyl-C2'/C6' |

| ~122.0 | C-6 |

| ~121.5 | C-4 |

| ~110.0 | C-7 |

| ~102.0 | C-3 |

| ~101.5 | C-2 |

| ~50.0 | N-CH₂-Ph |

| ~46.0 | C-CH₂-NH₂ |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) of primary amine |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium | N-H bend (scissoring) of primary amine |

| 1495, 1455 | Strong | Aromatic C=C stretch (indole and benzyl) |

| 1330-1250 | Strong | C-N stretch (aromatic amine) |

| 910-665 | Medium, Broad | N-H wag of primary amine |

| 740, 700 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 236 | [M]⁺ (Molecular Ion) |

| 145 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation/Tropylium ion) |

| 117 | [C₈H₇N]⁺ (Fragment from indole ring) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility, gentle warming or sonication may be applied. If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal of the deuterated solvent.

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2 seconds.

-

Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak of CDCl₃ at 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound (approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: For a volatile and thermally stable compound, Electron Ionization (EI) at 70 eV is a standard method. For less stable compounds, a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be more appropriate.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined to confirm the elemental composition.

Synthetic Workflow

A plausible synthetic route to this compound involves a two-step process starting from indole-5-carbonitrile. The first step is the N-benzylation of the indole ring, followed by the reduction of the nitrile group to a primary amine.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on predicted data. The detailed experimental protocols offer a standardized approach for researchers to obtain empirical data for this compound. The provided synthetic workflow illustrates a viable route for its preparation. It is anticipated that this guide will facilitate further research and development involving this and related indole derivatives. Empirical validation of the predicted spectroscopic data is highly recommended for any future work.

Theoretical Modeling of (1-Benzyl-1H-indol-5-yl)methanamine Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzyl-1H-indol-5-yl)methanamine is an indoleamine derivative with a chemical structure suggestive of potential interactions with various biological targets, particularly those involved in neurotransmission. The indole scaffold is a common feature in many biologically active compounds, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The presence of a benzyl group at the 1-position and a methanamine group at the 5-position suggests that this molecule may exhibit affinity for serotonin receptors, dopamine receptors, or monoamine oxidases. Due to the limited availability of direct experimental data for this compound, this guide will utilize a closely related analog, N,N-dimethyl-5-methoxytryptamine (5-MeO-DMT) , as a case study to illustrate the principles and methodologies of theoretical binding modeling. 5-MeO-DMT shares the core indoleamine structure and has well-documented interactions with serotonin receptors, providing a robust foundation for this technical exploration.

This whitepaper will provide an in-depth overview of the theoretical modeling of the binding of this class of compounds to the human 5-HT2A receptor, a key target in the central nervous system implicated in various physiological and pathological processes. We will cover data presentation from binding assays, detailed experimental and computational protocols, and visualizations of relevant pathways and workflows.

Data Presentation: Binding Affinity of Indoleamine Analogs at Serotonin Receptors

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery and is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of our model compound, 5-MeO-DMT, and other relevant indoleamine analogs for various human serotonin receptor subtypes. This data is essential for understanding the compound's potency and selectivity, which are key aspects of its pharmacological profile.

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

| Serotonin (5-HT) | 3.2 | 13 | 5.0 |

| 5-MeO-DMT (Model Compound) | 4.5 | 63 | 160 |

| Tryptamine | 130 | 130 | 1800 |

| N,N-Dimethyltryptamine (DMT) | 65 | 63 | 630 |

Data compiled from relevant pharmacological studies.

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to characterize the binding of a ligand to its target receptor.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor. The following is a detailed protocol for a competitive binding assay using [3H]-ketanserin, a well-characterized antagonist radioligand for the 5-HT2A receptor.

1. Membrane Preparation:

-

Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured and harvested.

-

Cells are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA) and centrifuged at 48,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA) and stored at -80°C until use.

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate in a total volume of 200 µL.

-

To each well, add:

-

50 µL of membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

50 µL of [3H]-ketanserin at a final concentration close to its Kd value (e.g., 1 nM).

-

50 µL of competing ligand (e.g., this compound analog) at various concentrations (typically from 10-10 to 10-5 M).

-

For total binding, 50 µL of assay buffer is added instead of the competing ligand.

-

For non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone) is added.

-

-

The plate is incubated at room temperature for 60 minutes.

3. Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-